Antifungal Activity Against Aflatoxin-Producing Aspergillus parasiticus: IC₅₀ Differentiation from Aflatoxin Pathway Inhibition
Cyclo(Pro-Leu) demonstrates quantifiable inhibition of aflatoxin production in Aspergillus parasiticus SYS-4 with an IC₅₀ of 0.2 mg/mL . In a related but distinct assay system using A. parasiticus NFRI-95, cyclo(Pro-Leu) also inhibits norsolorinic acid (NA) accumulation and spore formation, indicating dual targeting of aflatoxin precursor biosynthesis and fungal reproductive development . While comparator DKPs such as cyclo(Pro-Val) and cyclo(Pro-Phe) have been isolated from antifungal Pseudomonas and fungal sources, published quantitative IC₅₀ values for aflatoxin inhibition are specifically documented for cyclo(Pro-Leu) but not for these immediate structural analogs in comparable assay systems .
| Evidence Dimension | Aflatoxin production inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.2 mg/mL (≈ 951 μM) |
| Comparator Or Baseline | Cyclo(Pro-Val) and cyclo(Pro-Phe): no published IC₅₀ for aflatoxin inhibition in comparable assay |
| Quantified Difference | Not calculable due to absence of comparator data; cyclo(Pro-Leu) is the Pro-containing DKP with documented aflatoxin-inhibitory activity |
| Conditions | Aspergillus parasiticus SYS-4 culture; aflatoxin production assay |
Why This Matters
For researchers targeting mycotoxin contamination in agriculture or food safety, cyclo(Pro-Leu) offers a documented, quantifiable inhibitory effect on aflatoxin biosynthesis that cannot be assumed for structurally similar Pro-containing DKPs lacking comparable data.
